molecular formula C10H7N3O3 B7869567 7-Hydroxy-4-azidomethylcoumarin

7-Hydroxy-4-azidomethylcoumarin

Cat. No. B7869567
M. Wt: 217.18 g/mol
InChI Key: NINZJRIIEQWZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-4-azidomethylcoumarin is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-4-azidomethylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-4-azidomethylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence and UV–vis Absorbance Spectroscopy : The interaction between nitrophenols and 7-hydroxy-4-azidomethylcoumarin has been studied using fluorescence and UV–vis absorbance spectroscopy, highlighting its utility in chemical analysis and potential applications in sensor technology (Naik & Kulkarni, 2010).

  • Antitumor Effects : Certain derivatives of 7-hydroxycoumarin have shown promising antitumor effects, indicating potential applications in cancer therapy (Degorce et al., 2015).

  • Anticancer Activity : Studies on 4-methylcoumarin derivatives, including 7-hydroxy-4-methylcoumarins, have demonstrated considerable anticancer capacity against various human cancer cell lines, suggesting their potential in developing new chemotherapeutic agents (Miri et al., 2016).

  • Cardiovascular Research : Research on 7-Hydroxycoumarin has explored its effects on isolated perfused and ischemic-reperfused rat hearts, highlighting its potential in cardiovascular drug development (Baccard et al., 2000).

  • Antibacterial Activities : Coumarin derivatives, including 7-hydroxycoumarins, have been synthesized and shown to possess antibacterial activities, indicating their potential use in developing new antimicrobial agents (Lin et al., 2012).

  • Antitumor Activities in Cell Lines : Studies have shown that 7-hydroxy-coumarin and its glucuronide inhibit cell proliferation in various human tumor cell lines, indicating their potential in cancer treatment (Weber et al., 1998).

  • Alzheimer’s Disease Research : Novel brominated derivatives of 7-hydroxy coumarin have been evaluated as potential treatments for Alzheimer’s disease, demonstrating the versatility of coumarin derivatives in neuropharmacology (Narayanan et al., 2021).

  • Oncogene-Induced Transformation Studies : 7-Hydroxycoumarin has been found to inhibit oncogene-induced transformation in murine fibroblasts, which could have implications for cancer research and treatment (Seliger & Pettersson, 2005).

  • Fluorescence Probes for Bioorthogonal Conjugation : Selected azide, alkyne, and phosphane functionalized coumarin derivatives, including 7-hydroxy analogs, have been synthesized for use in bioorthogonal conjugation, such as the Staudinger Ligation, indicating their potential in bioconjugation and labeling applications (Wodtke et al., 2015).

  • Selective Carbonic Anhydrase Inhibitors : Novel 7-hydroxycoumarin-3-carboxamides have been synthesized and evaluated as selective inhibitors of human carbonic anhydrases, which are relevant in cancer research (Thacker et al., 2019).

properties

IUPAC Name

4-(azidomethyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-13-12-5-6-3-10(15)16-9-4-7(14)1-2-8(6)9/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINZJRIIEQWZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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